2-hydroxy-2-methylpropanamide
Overview
Description
It is a derivative of propanamide and is characterized by the presence of a hydroxyl group and a methyl group attached to the amide nitrogen
Scientific Research Applications
2-hydroxy-2-methylpropanamide, has a wide range of applications in scientific research:
Safety and Hazards
Mechanism of Action
- For instance, enobosarm (also known as Ostarine), a selective androgen receptor modulator (SARM), shares structural similarities with 2-hydroxy-2-methylpropanamide. Enobosarm has varying agonist or antagonist actions in specific tissues, including muscle, bone, and breast cancer cells .
Target of Action
Biochemical Analysis
Biochemical Properties
It is known that this compound can interact with various enzymes, proteins, and other biomolecules
Cellular Effects
Preliminary studies suggest that this compound may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is hypothesized that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
The effects of 2-Hydroxy-2-methylpropanamide may vary with different dosages in animal models . Studies could include observing any threshold effects, as well as any toxic or adverse effects at high doses.
Metabolic Pathways
This compound may be involved in various metabolic pathways. It could interact with certain enzymes or cofactors, and may also affect metabolic flux or metabolite levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-hydroxy-2-methylpropanamide, can be synthesized through several methods. One common approach involves the reaction of propionic acid with ammonium hydroxide under controlled conditions . The reaction typically involves mixing propionic acid and ammonium hydroxide at room temperature, followed by gradual heating in a reactor equipped with rectifying columns to facilitate the amidation reaction. The product is then purified through reduced pressure distillation, recrystallization, and drying to obtain high-purity propanamide .
Industrial Production Methods
In industrial settings, the production of propanamide, 2-hydroxy-2-methyl-, follows similar principles but on a larger scale. The process involves the use of large reactors and continuous extraction systems to ensure efficient conversion and high yield. The industrial production process is designed to be safe, efficient, and environmentally friendly, avoiding complex and hazardous steps .
Chemical Reactions Analysis
Types of Reactions
2-hydroxy-2-methylpropanamide, undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The amide group can be reduced to form amines.
Substitution: The hydroxyl group can participate in substitution reactions to form esters or ethers.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Acid chlorides and alcohols are typical reagents for substitution reactions.
Major Products Formed
Oxidation: Formation of carbonyl compounds such as aldehydes and ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of esters, ethers, or other substituted derivatives.
Comparison with Similar Compounds
Similar Compounds
Lactic acid: Similar in structure but lacks the amide group.
Propionamide: Similar but lacks the hydroxyl and methyl groups.
2-Hydroxypropionamide: Very similar but differs in the position of the hydroxyl group.
Uniqueness
2-hydroxy-2-methylpropanamide, is unique due to the presence of both hydroxyl and methyl groups attached to the amide nitrogen. This unique structure imparts distinct chemical properties and reactivity, making it valuable in various applications .
Properties
IUPAC Name |
2-hydroxy-2-methylpropanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO2/c1-4(2,7)3(5)6/h7H,1-2H3,(H2,5,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRYMMXUBDRJPDS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8065327 | |
Record name | Propanamide, 2-hydroxy-2-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8065327 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
103.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13027-88-8 | |
Record name | 2-Hydroxy-2-methylpropanamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13027-88-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Propanamide, 2-hydroxy-2-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013027888 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Propanamide, 2-hydroxy-2-methyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Propanamide, 2-hydroxy-2-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8065327 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-hydroxy-2-methylpropionamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.613 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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